Dioxylium phosphate

Description

Dioxylium phosphate is a term that may refer to a phosphate-containing compound with two oxygen-rich functional groups. For this analysis, we infer comparisons with structurally or functionally analogous phosphate compounds from the evidence: Dihydroxyacetone phosphate (DHAP), Dimagnesium phosphate, and 1-Butyl-3-methylimidazolium hexafluorophosphate.

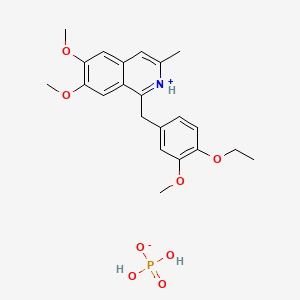

Structure

3D Structure of Parent

Properties

CAS No. |

6670-95-7 |

|---|---|

Molecular Formula |

C22H28NO8P |

Molecular Weight |

465.4 g/mol |

IUPAC Name |

dihydrogen phosphate;1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium |

InChI |

InChI=1S/C22H25NO4.H3O4P/c1-6-27-19-8-7-15(11-20(19)24-3)10-18-17-13-22(26-5)21(25-4)12-16(17)9-14(2)23-18;1-5(2,3)4/h7-9,11-13H,6,10H2,1-5H3;(H3,1,2,3,4) |

InChI Key |

YZKZXTBSUSEYQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC2=[NH+]C(=CC3=CC(=C(C=C32)OC)OC)C)OC.OP(=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dioxylium phosphate typically involves the reaction of dioxylium chloride with a phosphate source under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced through a multi-step process that includes the purification of raw materials, controlled reaction conditions, and subsequent purification of the final product. The process is designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: Dioxylium phosphate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: this compound can participate in substitution reactions where one of its ions is replaced by another ion.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve the use of halides or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxylium sulfate, while reduction could produce dioxylium chloride.

Scientific Research Applications

Dioxylium phosphate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.

Biology: this compound is employed in studies related to cellular metabolism and enzyme activity.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which dioxylium phosphate exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. It can modulate the activity of these targets, leading to changes in cellular processes and metabolic pathways. The exact molecular pathways involved are still under investigation, but it is believed that this compound can influence signal transduction and energy metabolism.

Comparison with Similar Compounds

Dihydroxyacetone Phosphate (DHAP)

- Role : A critical intermediate in glycolysis and gluconeogenesis, DHAP is a triose phosphate ester with the formula $ C3H7O_6P $ .

- Applications : Used in enzymatic assays (e.g., fluorometric detection in metabolic studies) due to its role in lipid biosynthesis and carbohydrate metabolism .

- Detection : Quantified via fluorometric kits with sensitivity in the 0.1–10 nmol/mg protein range .

Dimagnesium Phosphate

- Composition : A hydrated magnesium salt of phosphoric acid ($ MgHPO4 \cdot 3H2O $) with CAS 7782-75-4 .

- Properties : Used in food additives (e.g., anticaking agents) and pharmaceuticals due to its stability and low solubility in water .

- Safety: Classified as non-hazardous under standard handling conditions .

1-Butyl-3-methylimidazolium Hexafluorophosphate

- Structure : An ionic liquid with the formula $ C8H{15}F6N2P $, featuring a hexafluorophosphate anion .

- Applications : Utilized as a solvent in electrochemistry and organic synthesis due to its low volatility and high thermal stability (>99% purity) .

Comparative Data Table

Key Research Findings

- DHAP : Fluorometric assays for DHAP highlight its enzymatic coupling with glycerol-3-phosphate dehydrogenase, enabling real-time metabolic flux analysis .

- Dimagnesium Phosphate : Its trihydrate form ensures controlled magnesium release in nutraceuticals, enhancing bioavailability .

- Ionic Liquid: The hexafluorophosphate anion contributes to electrochemical stability, with conductivity measurements exceeding 10 mS/cm in non-aqueous systems .

Limitations and Discrepancies

- Terminology: The absence of "Dioxylium phosphate" in literature necessitates clarification of its nomenclature or structural identity.

- Functional Overlap : While DHAP is biologically active, Dimagnesium phosphate and the ionic liquid serve industrial roles, limiting direct comparability.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize and characterize Dioxylium phosphate in laboratory settings?

- Methodological Answer : this compound synthesis typically involves controlled oxidation-reduction reactions, with intermediates stabilized under inert atmospheres. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Calibration curves using standardized phosphate solutions (e.g., 1.00×10⁻³ M stock) ensure accurate quantification during synthesis validation . For reproducibility, experimental protocols should align with pharmacopeial standards for analogous phosphate compounds, such as sodium phosphate derivatives .

Q. How can spectrophotometric analysis quantify this compound in aqueous or biological samples?

- Methodological Answer : A six-point calibration curve (4.00×10⁻⁵ M to 4.00×10⁻⁴ M) is constructed using a spectrophotometer at λ_max for phosphate complexes (e.g., 880 nm for molybdenum-blue method). Sample preparation requires deproteinization (e.g., trichloroacetic acid) to avoid interference. Absorbance measurements are normalized against blanks, and linear regression equations calculate concentrations. Collaborative validation across replicates minimizes instrumental drift .

Q. What stability considerations are critical for storing this compound in experimental settings?

- Methodological Answer : this compound is hygroscopic and prone to hydrolysis. Storage at -20°C in anhydrous, airtight containers under nitrogen atmosphere preserves stability. Regular stability assays (e.g., fluorometric detection of degradation byproducts like dihydroxyacetone phosphate) monitor integrity over time. Buffered solutions (pH 6–8) reduce auto-oxidation risks .

Advanced Research Questions

Q. What role does this compound play in oxygen-evolving complexes, and how is this mechanism experimentally validated?

- Methodological Answer : In photosynthetic models, this compound is theorized as a transient intermediate in oxygen production via chlorophyll photochemistry. Pulse-amplitude modulation (PAM) fluorometry tracks oxygen evolution rates in chloroplast suspensions. Isotopic labeling (¹⁸O₂) and electron paramagnetic resonance (EPR) spectroscopy identify intermediate radicals, while computational models (DFT) simulate the "dioxylium" cation’s stability in cyclic reaction pathways .

Q. How can computational models reconcile discrepancies in this compound’s redox behavior across studies?

- Methodological Answer : Divergent redox potentials often arise from varying solvent polarities or electrode materials. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations compare experimental setups (e.g., aqueous vs. non-aqueous environments). Meta-analyses of published datasets, controlling for ionic strength and counterion effects, identify confounding variables. Cross-validation with cyclic voltammetry under standardized conditions resolves contradictions .

Q. What advanced techniques validate this compound’s interaction with enzymatic systems (e.g., phosphatases)?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinities (K_d) and stoichiometry. X-ray crystallography or cryo-EM resolves enzyme-substrate complexes at atomic resolution. Knockout strains (e.g., phosphatase-deficient mutants) in model organisms (e.g., Arabidopsis) confirm functional roles in vivo. Activity assays coupled with LC-MS detect phosphate transfer kinetics .

Data Analysis and Reproducibility

Q. How should researchers document methodologies for this compound studies to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Royal Society of Chemistry) to detail synthesis protocols, instrument parameters (e.g., NMR pulse sequences), and statistical analyses (e.g., ANOVA for triplicate measurements). Supplementary materials must include raw datasets, calibration curves, and code for computational models. Reference standards (e.g., USP-grade sodium phosphate) benchmark experimental outcomes .

Q. What strategies address conflicting data on this compound’s environmental persistence in toxicity studies?

- Methodological Answer : Compare degradation rates across matrices (soil vs. water) using LC-MS/MS. Class-level extrapolation from organophosphate data requires caution; supplemental searches on hydrolytic pathways (e.g., pH-dependent hydrolysis) contextualize findings. Risk-based testing under OECD guidelines standardizes bioaccumulation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.